molecular formula C12H9BrN2O4S B2461449 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide CAS No. 391228-82-3

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2461449
CAS No.: 391228-82-3
M. Wt: 357.18
InChI Key: KJUXXNMVTXCYAR-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methoxy group at the 2-position, and a nitro group at the 5-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group at the 2-position.

    Coupling Reaction: The carboxylated thiophene is then coupled with 2-methoxy-5-nitroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound may be used in the development of probes for biological imaging and in the study of enzyme interactions.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine, methoxy, and nitro groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-methoxy-5-nitrophenyl)-2-furamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-bromo-2-methoxy-3-nitropyridine: Contains a pyridine ring instead of a thiophene ring.

    5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which can impart specific electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C12H9BrN2O4S and a molecular weight of approximately 329.17 g/mol. This compound features a bromine atom at the 5-position of the thiophene ring, a methoxy group at the 2-position, and a nitro group on the phenyl ring. These structural characteristics contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity . It has shown effectiveness against various bacterial strains, including:

  • Enterococcus faecalis
  • Pseudomonas aeruginosa
  • Salmonella typhi
  • Klebsiella pneumoniae

In comparative studies, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL, which is comparable to standard antibiotics like ceftriaxone . The inhibition zones for this compound against tested organisms were measured at significant diameters, indicating its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have reported IC50 values for various cancer cell lines ranging from 3 to 20 µM. Specifically, derivatives related to thiophene carboxamides have been shown to inhibit cancer cell proliferation by targeting pathways involved in angiogenesis and cancer cell signaling . The compound's ability to induce apoptosis in cancer cells has been noted, with significant effects observed in human leukemia cell lines.

Anti-inflammatory Effects

In terms of anti-inflammatory activity, studies suggest that compounds similar to this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and nitro groups, which enhance its electrophilicity and reactivity. These functional groups are believed to influence its interaction with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The study utilized standard methods for determining MIC and MBC (minimum bactericidal concentration), revealing that this compound exhibited significant antibacterial properties comparable to established antibiotics .

Evaluation Against Cancer Cell Lines

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis in treated cells. The study highlighted specific pathways affected by the compound, emphasizing its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntibacterialMIC: 40-50 µg/mL against multiple strains
AnticancerIC50: 3-20 µM across various cell lines
Anti-inflammatoryReduced IL-6 and TNF-α levels

Properties

IUPAC Name

5-bromo-N-(2-methoxy-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c1-19-9-3-2-7(15(17)18)6-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUXXNMVTXCYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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